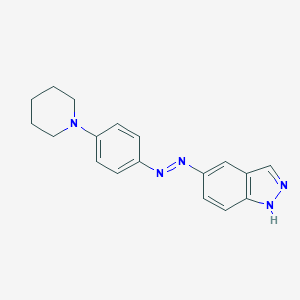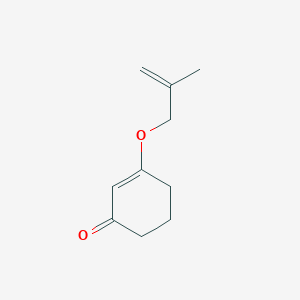
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one, commonly known as Menthone glycerin acetal (MGA), is a natural compound derived from menthol. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique flavor and fragrance properties. In
科学研究应用
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and analgesic properties. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been investigated for its potential use in treating respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have insecticidal properties and can be used as a natural insect repellent.
作用机制
The mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been shown to inhibit the growth of bacteria, fungi, and viruses.
生化和生理效应
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been found to reduce airway inflammation and improve lung function in animal models of asthma and COPD. Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have insecticidal properties, making it a potential natural insect repellent.
实验室实验的优点和局限性
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is also relatively stable and has a long shelf life. However, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has some limitations for lab experiments. It is a volatile compound that can evaporate quickly, making it difficult to handle. Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has a strong odor that can interfere with other experiments.
未来方向
There are several future directions for research on 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one. One area of interest is its potential use in treating respiratory disorders, such as asthma and COPD. Further studies are needed to determine the optimal dose and route of administration for 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one in these conditions. Additionally, more research is needed to explore the insecticidal properties of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential use as a natural insect repellent. Finally, further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential therapeutic applications.
Conclusion:
In conclusion, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is a natural compound with unique flavor and fragrance properties. It has been extensively studied for its potential therapeutic applications, including its antimicrobial, anti-inflammatory, and analgesic properties. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been investigated for its potential use in treating respiratory disorders and as a natural insect repellent. While 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential therapeutic applications.
合成方法
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is synthesized by reacting menthol with glycerin in the presence of an acid catalyst. The reaction yields 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one as a colorless liquid with a pleasant minty odor. The purity of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one can be increased by distillation or chromatography.
属性
IUPAC Name |
3-(2-methylprop-2-enoxy)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6H,1,3-5,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGTYQSFOUSXKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=O)CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

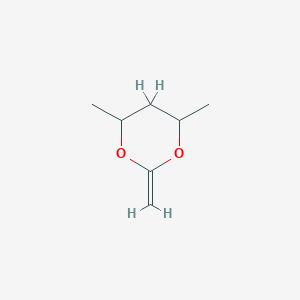
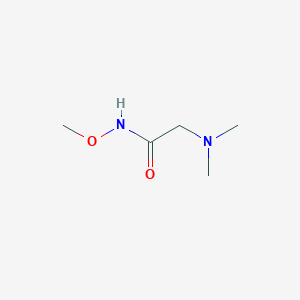
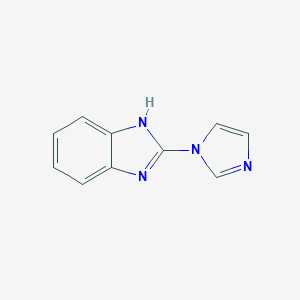
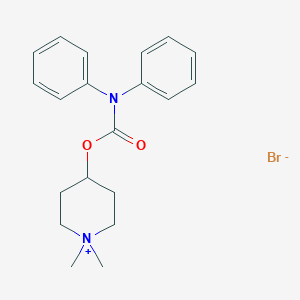
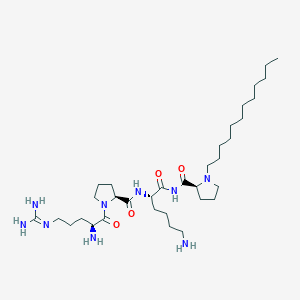
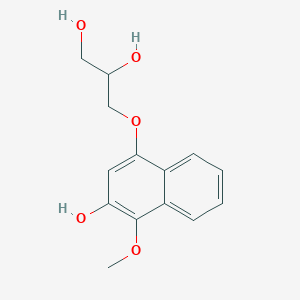

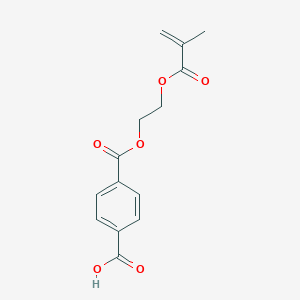
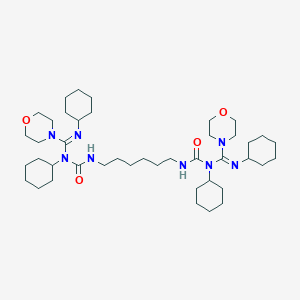
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)
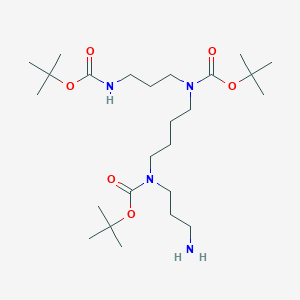
![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
